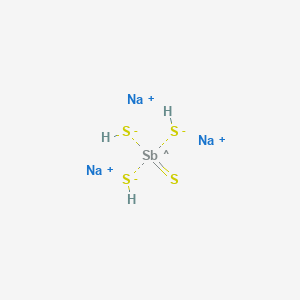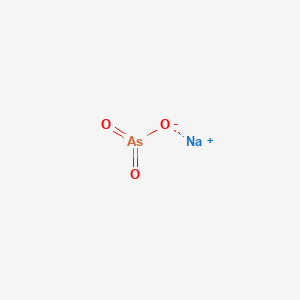
Phosphanylidynemanganese
Overview
Description
Phosphanylidynemanganese, also known as manganese phosphide, is a chemical compound with the molecular formula MnP. It is a binary compound consisting of manganese and phosphorus. This compound is known for its unique properties and applications in various fields, including materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphanylidynemanganese can be synthesized through various methods. One common approach involves the direct combination of manganese and phosphorus at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of phosphorus vapors. The reaction can be represented as:
Mn+P→MnP
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of manganese oxides with phosphorus or phosphorus-containing compounds. This process is carried out in a controlled environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphanylidynemanganese undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form manganese oxides and phosphorus oxides.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where phosphorus atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Various halogens or organometallic reagents.
Major Products Formed:
Oxidation: Manganese oxides (MnO, MnO2) and phosphorus oxides (P2O5).
Reduction: Elemental manganese and phosphorus.
Substitution: Compounds with substituted phosphorus atoms.
Scientific Research Applications
Phosphanylidynemanganese has several scientific research applications, including:
Materials Science: It is used in the development of high-power, high-frequency semiconductor devices and laser diodes.
Catalysis: this compound-based catalysts are employed in various chemical reactions, including hydrogenation and polymerization.
Magnetic Materials:
Biomedical Research: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism of action of phosphanylidynemanganese involves its interaction with other molecules and compounds. In catalysis, for example, it acts as a catalyst by providing an active surface for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate. In magnetic applications, its unique electronic structure allows it to exhibit magnetic properties, making it useful in various technological applications.
Comparison with Similar Compounds
Phosphanylidynemanganese can be compared with other similar compounds, such as:
Manganese Phosphide (MnP): Similar in composition but may have different crystal structures and properties.
Iron Phosphide (FeP): Another binary compound with similar applications in materials science and catalysis.
Nickel Phosphide (NiP): Known for its catalytic properties and use in hydrogenation reactions.
Uniqueness: this compound is unique due to its combination of magnetic and catalytic properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
phosphanylidynemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMHJMFHCMWGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.91180 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-78-9 | |
| Record name | Manganese phosphide (MnP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese phosphide (MnP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese phosphide (MnP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)







